molecular formula C21H27BrN6O B3727055 5-bromo-2-hydroxybenzaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone

5-bromo-2-hydroxybenzaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone

Cat. No. B3727055
M. Wt: 459.4 g/mol
InChI Key: APFFQNPYSNTBDG-HZHRSRAPSA-N
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Description

The compound “5-bromo-2-hydroxybenzaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone” is a complex organic molecule. It contains a benzaldehyde group (a benzene ring with an aldehyde functional group), a bromine atom, a hydroxy group (an oxygen and hydrogen), a pyrimidine ring (a six-membered ring with two nitrogen atoms), and a hydrazone group (a nitrogen-nitrogen double bond with one nitrogen attached to a hydrogen). The presence of these functional groups suggests that this compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and rings. The benzaldehyde and pyrimidine groups are aromatic, meaning they have a stable ring structure with alternating single and double bonds. The hydrazone group has a nitrogen-nitrogen double bond, which could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar hydroxy and hydrazone groups could make it more soluble in polar solvents. The bromine atom could also influence its reactivity and density .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use, which is not specified. If it’s intended for use as a drug, for example, its mechanism of action would depend on the specific biological target it interacts with .

properties

IUPAC Name

4-bromo-2-[(E)-[[2,6-di(piperidin-1-yl)pyrimidin-4-yl]hydrazinylidene]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27BrN6O/c22-17-7-8-18(29)16(13-17)15-23-26-19-14-20(27-9-3-1-4-10-27)25-21(24-19)28-11-5-2-6-12-28/h7-8,13-15,29H,1-6,9-12H2,(H,24,25,26)/b23-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFFQNPYSNTBDG-HZHRSRAPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=C2)NN=CC3=C(C=CC(=C3)Br)O)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC(=C2)N/N=C/C3=C(C=CC(=C3)Br)O)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27BrN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-2-[(E)-{2-[2,6-di(piperidin-1-yl)pyrimidin-4-yl]hydrazinylidene}methyl]phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-2-hydroxybenzaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone
Reactant of Route 2
5-bromo-2-hydroxybenzaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone
Reactant of Route 3
5-bromo-2-hydroxybenzaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone
Reactant of Route 4
5-bromo-2-hydroxybenzaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone
Reactant of Route 5
5-bromo-2-hydroxybenzaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone
Reactant of Route 6
5-bromo-2-hydroxybenzaldehyde (2,6-di-1-piperidinyl-4-pyrimidinyl)hydrazone

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